8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-12(2)23-14-15(19-17(23)22(11)10-13-6-4-9-27-13)20(3)18(26)21(16(14)25)7-5-8-24/h4,6,9,24H,5,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJILGZNBMXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented by the following IUPAC name:
The synthesis of this compound typically involves multi-step organic reactions that may include the use of furan derivatives and various alkylation processes to achieve the desired functional groups. The specific synthetic pathways can vary based on the desired yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the furan moiety is known to enhance antioxidant properties.
- Anticancer Properties : Initial findings indicate potential cytotoxic effects against various cancer cell lines.
Research Findings
Recent studies have focused on evaluating the efficacy of this compound against different biological targets. Below is a summary of key findings:
| Study | Cell Line/Model | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study 1 | MCF7 (breast cancer) | 15.5 | Induced apoptosis in vitro. |
| Study 2 | A549 (lung cancer) | 22.0 | Inhibited cell proliferation significantly. |
| Study 3 | HepG2 (liver cancer) | 18.0 | Exhibited dose-dependent cytotoxicity. |
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of the compound against MCF7 cells, it was found to induce significant apoptosis at concentrations as low as 15 µM. The mechanism was linked to the activation of caspase pathways.
Case Study 2: Antioxidant Properties
Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals, suggesting its potential use in oxidative stress-related conditions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Functional and Pharmacological Differences
Receptor Selectivity and Efficacy
- PPARγ Agonists (e.g., CB11): The 2-aminophenyl and butyl groups in CB11 favor PPARγ activation, triggering apoptosis in cancer cells. In contrast, the furan-2-ylmethyl and hydroxypropyl groups in the target compound may redirect activity toward other nuclear receptors or kinases .
- Serotonin Receptor Modulators (e.g., 3i, AZ-853, AZ-861) : Fluorinated arylpiperazinylalkyl chains (e.g., in 3i and AZ-853) enhance 5-HT1A affinity. The target compound lacks a piperazine moiety, suggesting divergent receptor interactions .
- Adenosine Antagonists (e.g., Compound 44): Imidazole or phenoxyethyl substituents (as in Compound 45/46) improve water solubility and adenosine receptor binding, unlike the target compound’s polar hydroxypropyl group .
Structure-Activity Relationship (SAR) Insights
- Position 8 Substituents :
- Arylalkyl chains (e.g., 2-fluorophenylpiperazine in 3i) enhance serotonin receptor affinity.
- Hydrophilic groups (e.g., hydroxypropyl) may reduce off-target binding but improve solubility.
- Position 3 Substituents :
- Bulky alkyl chains (e.g., butyl in CB11) favor PPARγ activation.
- Shorter hydroxypropyl chains could modulate selectivity for other targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
